BenchChemオンラインストアへようこそ!

3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYBENZOYL)AZETIDINE

Lipophilicity Membrane permeability ADME

Select this dual-substituted azetidine derivative for its unique scaffold combining a hydrogen-bond-accepting 3-methoxybenzoyl group and an electron-withdrawing 4-fluorobenzenesulfonyl group on a conformationally constrained azetidine core. With a favorable XLogP3-AA of 2.2 and zero hydrogen bond donors, this compound is pre-optimized for membrane permeability in cell-based assays. The 1,3-disubstitution pattern offers medicinal chemists two independent vectors for systematic SAR exploration. Unlike simpler mono-substituted analogs (e.g., CAS 1706452-77-8 or CAS 643026-89-5), this compound delivers a complete, dual-pharmacophore architecture for enhanced target engagement. Ideal for carbonic anhydrase and metalloenzyme inhibitor screening programs. Secure multi-vendor, in-stock availability at the purity you need.

Molecular Formula C17H16FNO4S
Molecular Weight 349.38
CAS No. 1448051-88-4
Cat. No. B2488591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYBENZOYL)AZETIDINE
CAS1448051-88-4
Molecular FormulaC17H16FNO4S
Molecular Weight349.38
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H16FNO4S/c1-23-14-4-2-3-12(9-14)17(20)19-10-16(11-19)24(21,22)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3
InChIKeyYHMBIYJCSHGYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine (CAS 1448051-88-4): Procurement-Ready Chemical Profile


The compound 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine (CAS 1448051-88-4) is a fully synthetic, dual-substituted azetidine derivative with the molecular formula C₁₇H₁₆FNO₄S and a molecular weight of 349.4 g/mol [1]. It features a four-membered azetidine ring simultaneously functionalized at the N1 position with a 3-methoxybenzoyl group and at the C3 position with a 4-fluorobenzenesulfonyl group. This specific substitution pattern distinguishes it from simpler, mono-substituted azetidine analogs. The compound has a computed XLogP3-AA of 2.2, zero hydrogen bond donors, and five hydrogen bond acceptors [1], placing it in a favorable physicochemical space for membrane permeability. It is commercially available from multiple chemical suppliers at purities typically ≥95% (HPLC) , making it accessible for medicinal chemistry and chemical biology research programs.

Why Generic Azetidine Analogs Cannot Replace 3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine in Target-Focused Research


The target compound's value lies in its unique dual-substitution architecture: the simultaneous presence of a hydrogen-bond-accepting 3-methoxybenzoyl group and an electron-withdrawing 4-fluorobenzenesulfonyl group on a conformationally constrained azetidine core [1]. Mono-substituted analogs such as 3-(4-fluorobenzenesulfonyl)azetidine (CAS 1706452-77-8) or 1-(3-methoxybenzoyl)azetidine (CAS 643026-89-5) each lack one of these pharmacophoric elements, resulting in substantially different physicochemical profiles (altered logP, hydrogen-bonding capacity, and molecular shape) that can dramatically affect target engagement, selectivity, and ADME properties [1]. Furthermore, the 3,1-substitution pattern on the azetidine ring creates a defined spatial orientation of the two aryl groups that cannot be recapitulated by regioisomeric or mono-substituted azetidines. Direct experimental evidence comparing this compound to its closest analogs is limited because the molecule appears predominantly in patent and screening-collection contexts rather than in published head-to-head studies [2]. Consequently, selection decisions must rely on a combination of computed molecular properties, structural logic, and class-level inferences from related azetidine sulfonamide series.

Quantitative Differentiation Evidence for 3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine vs. Structural Analogs


Lipophilicity (XLogP3-AA) and Permeability Potential of 3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine vs. Mono-Substituted Azetidines

The target compound exhibits a computed XLogP3-AA of 2.2, compared to an estimated XLogP3-AA of approximately 0.7 for 3-(4-fluorobenzenesulfonyl)azetidine (CAS 1706452-77-8) and approximately 1.2 for 1-(3-methoxybenzoyl)azetidine (CAS 643026-89-5) [1]. The higher lipophilicity of the target compound places it closer to the optimal range (logP 1-3) for oral bioavailability and passive membrane diffusion, as defined by Lipinski's Rule of Five. The difference of ≥1.0 logP units versus the mono-substituted analogs is substantial and corresponds to an approximately 10-fold difference in partition coefficient [2]. Additionally, the target compound has zero hydrogen bond donors versus one donor for 3-(4-fluorobenzenesulfonyl)azetidine, further favoring membrane permeation [1].

Lipophilicity Membrane permeability ADME Drug-likeness Physicochemical properties

Dual Pharmacophoric Architecture of 3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine vs. Mono-Substituted Analogs

The target compound is the only commercially available azetidine that combines a 4-fluorobenzenesulfonyl group (electron-withdrawing, capable of sulfonamide-like hydrogen bonding) at C3 and a 3-methoxybenzoyl group (hydrogen bond acceptor, aromatic stacking) at N1 on the same ring [1]. In contrast, 3-(4-fluorobenzenesulfonyl)azetidine (CAS 1706452-77-8) bears only the sulfonyl group and has a free NH, while 1-(3-methoxybenzoyl)azetidine (CAS 643026-89-5) bears only the methoxybenzoyl group and lacks the sulfonyl moiety. 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid (CAS 866043-35-8) contains the sulfonyl group on the nitrogen rather than at C3, resulting in a different spatial orientation and the presence of an acidic carboxylic acid group . This dual-appendage architecture provides two distinct vectors for target interaction that cannot be achieved with any single commercially available analog.

Scaffold diversity Pharmacophore modeling Structure-activity relationship Fragment-based drug design Azetidine chemistry

Class-Level Inference: Carbonic Anhydrase Inhibition Potential of Sulfonamide-Containing Azetidine Derivatives

Although no direct carbonic anhydrase (CA) inhibition data were located for CAS 1448051-88-4 itself, structurally related azetidine-containing benzenesulfonamides have demonstrated nanomolar to low-micromolar affinity for human CA isoforms [1]. For example, a related azetidine sulfonamide scaffold exhibited a Ki of 570 nM against human recombinant carbonic anhydrase III in a stopped-flow CO₂ hydration assay [2], while other benzenesulfonamide-azetidine hybrids have shown Ki values ranging from 0.82 nM to 3,700 nM across CA isoforms I, II, IX, and XII [1]. The 4-fluorobenzenesulfonyl group in the target compound is a recognized zinc-binding sulfonamide bioisostere, and its placement at the C3 position of the azetidine ring may confer isoform selectivity distinct from N-sulfonylated or C4-sulfonylated azetidine analogs [3].

Carbonic anhydrase inhibition Enzyme inhibition Sulfonamide pharmacophore Stopped-flow assay Binding affinity

Physicochemical Property Comparison: Molecular Weight, PSA, and Rotatable Bonds vs. Drug-Likeness Benchmarks

The target compound has a molecular weight of 349.4 g/mol, topological polar surface area (TPSA) of approximately 72.3 Ų, 4 rotatable bonds, 0 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. These values satisfy all of Veber's rules for oral bioavailability (rotatable bonds ≤10, TPSA ≤140 Ų) and meet Lipinski's criteria (MW <500, logP <5, HBD ≤5, HBA ≤10). In comparison, 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid (CAS 866043-35-8) has a lower MW (259.25 g/mol) and contains a carboxylic acid group (HBD=1) that can limit passive permeability in the absence of active transport . The bromine-containing analog 3-((4-bromophenyl)sulfonyl)azetidine (CAS not confirmed; MW ~276.15) has a higher MW than the fluoro analog but lacks the N-benzoyl group, resulting in a different hydrogen-bonding profile and potentially different metabolic stability .

Drug-likeness Veber rules Oral bioavailability Molecular descriptors Lead optimization

Commercial Availability and Purity Benchmarking of 3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine

As of 2026, the target compound is listed as in-stock by multiple independent chemical suppliers including Smolecule (Catalog S2777017) and other vendors . The compound is typically supplied at ≥95% purity, with identity confirmed by NMR and HPLC . In contrast, several closely related analogs such as 3-((4-bromophenyl)sulfonyl)azetidine and 1-(3-methoxybenzoyl)azetidine-3-carboxylic acid are frequently listed as 'custom synthesis' or 'on-demand' items with lead times of 2-4 weeks . The target compound's relatively recent addition to catalogs (post-2013, based on PubChem creation date [1]) may reflect growing demand for novel azetidine scaffolds, and its multi-vendor availability suggests established synthetic routes and competitive pricing.

Chemical procurement Purity analysis HPLC Inventory availability Research chemical sourcing

Recommended Research and Procurement Applications for 3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine


Kinase or Metalloenzyme Inhibitor Screening Libraries for Drug Discovery

Given the class-level evidence that azetidine-benzenesulfonamide scaffolds exhibit nanomolar inhibition of carbonic anhydrase isoforms and other metalloenzymes [1], this compound is a strong candidate for inclusion in targeted enzyme inhibitor screening libraries. Its computed drug-like properties (XLogP3-AA = 2.2, HBD = 0) [2] make it suitable for both biochemical assays and cell-based phenotypic screens where membrane permeability is required. The dual-substitution pattern allows downstream SAR expansion through independent modification of the sulfonyl or benzoyl moieties.

Chemical Biology Probe Development for Sulfonamide-Binding Protein Targets

The 4-fluorobenzenesulfonyl group serves as a recognized pharmacophore for zinc-containing enzymes and other sulfonamide-binding proteins [1]. The additional 3-methoxybenzoyl group provides a secondary interaction site (π-stacking, hydrogen bonding) that can be exploited for affinity optimization or for attachment of reporter groups (e.g., biotin, fluorophores) via the methoxy position. The compound's zero HBD count ensures that observed binding is driven primarily by the sulfonyl and carbonyl hydrogen bond acceptors, simplifying interpretation of binding mode studies.

Medicinal Chemistry Hit-to-Lead Optimization Using the Dual-Vector Azetidine Scaffold

The unique 1,3-disubstituted azetidine core provides two independent vectors for systematic SAR exploration [1]. Medicinal chemists can independently vary the benzenesulfonyl substituent (e.g., replacing F with Cl, CH₃, or OCH₃) and the benzoyl substituent (e.g., altering the methoxy position or replacing with other HBA groups) to map target binding pockets. The compact azetidine ring (4 rotatable bonds) [2] limits conformational flexibility, which can enhance binding entropy relative to more flexible piperidine or pyrrolidine scaffolds.

Academic or CRO Procurement for Custom Library Synthesis and Fragment-Based Drug Design

The compound's multi-vendor, in-stock availability at ≥95% purity [1] makes it immediately accessible for contract research organizations (CROs) and academic labs conducting fragment-based or diversity-oriented synthesis. Its molecular weight (349.4 g/mol) [2] places it at the upper end of fragment space but within lead-like range, allowing it to serve as either a starting fragment for elaboration or as a late-stage intermediate in parallel synthesis programs.

Quote Request

Request a Quote for 3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYBENZOYL)AZETIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.